2-chloro-N-(2-cyclohexylethyl)acetamide
Overview
Description
2-chloro-N-(2-cyclohexylethyl)acetamide is an organic compound with the CAS Number: 1179762-09-4 . It has a molecular weight of 203.71 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(2-cyclohexylethyl)acetamide . The InChI code is 1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 203.71 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
2-chloro-N-(2-cyclohexylethyl)acetamide has been the subject of various structural and crystallographic studies. For instance, the analysis of its derivatives like 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide shows detailed insights into the molecular structure, including the planarity of ring N atoms and hydrogen bonding patterns (Helliwell et al., 2011).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of this compound and its analogs has been extensive. For example, studies on the cyclopalladation of similar acetamide derivatives provide insights into steric and electronic factors influencing chemical reactions (Mossi et al., 1992). Additionally, investigations into reactions involving N-chlorourea and olefins in the presence of acetonitrile, yielding compounds like N-(2-chlorocyclohexyl)acetamide, have been conducted to understand their chemical behavior (Wada & Oda, 1970).
Herbicide Metabolism and Environmental Impact
A significant area of research has been the metabolism of chloroacetamide herbicides in human and animal models. Studies have looked into the metabolic pathways and the potential carcinogenicity of these compounds, including derivatives of 2-chloro-N-(2-cyclohexylethyl)acetamide (Coleman et al., 2000). This research is crucial for understanding the environmental and health implications of these chemicals.
Applications in Algal Research
The compound's derivatives have also been studied in the context of algal growth and fatty acid synthesis, particularly in relation to their herbicidal properties. Research has been focused on the inhibition of fatty acid synthesis in green algae, which is pertinent to understanding both ecological impacts and potential agricultural applications (Weisshaar & Böger, 1989).
Structural and Property Characterization
Further studies on the structural aspects and properties of salts and inclusion compounds related to 2-chloro-N-(2-cyclohexylethyl)acetamide have been conducted. These studies provide insights into the molecular structures, potential for gel formation, and fluorescence properties of these compounds (Karmakar et al., 2007).
properties
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWENBWTLUUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyclohexylethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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